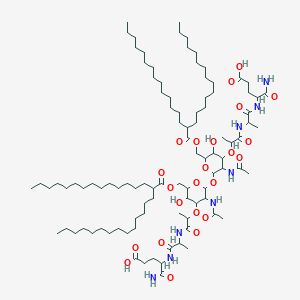
Dttdt-mdp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dttdt-mdp, also known as 3,4-methylenedioxy-N-ethylamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is commonly referred to as a recreational drug, but it has also been studied for its potential therapeutic applications.
Mecanismo De Acción
Dttdt-mdp acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period of time. This results in an increase in mood, energy, and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Dttdt-mdp has been shown to produce a number of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also produces feelings of euphoria and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dttdt-mdp in lab experiments is its well-studied synthesis method, which allows for consistent and reliable results. However, its recreational use and potential for abuse may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on dttdt-mdp. One area of interest is its potential as a treatment for PTSD and depression. Additionally, further studies could explore its potential as a cognitive enhancer or as a treatment for other psychiatric disorders. Further research is needed to fully understand the potential benefits and limitations of dttdt-mdp.
Métodos De Síntesis
The synthesis of dttdt-mdp involves the reaction of safrole with ethylamine and paraformaldehyde in the presence of an acid catalyst. The resulting compound is then reduced with lithium aluminum hydride to yield dttdt-mdp. This synthesis method has been studied extensively and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Dttdt-mdp has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and depression. Studies have shown that dttdt-mdp has a unique mechanism of action that may make it effective in treating these conditions.
Propiedades
Número CAS |
127896-98-4 |
|---|---|
Nombre del producto |
Dttdt-mdp |
Fórmula molecular |
C98H178N8O23 |
Peso molecular |
1836.5 g/mol |
Nombre IUPAC |
4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112) |
Clave InChI |
FDWYQFOEFAGPTJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
Sinónimos |
2,2'-O-(2,2'-diacetamido-2,3,2',3'-tetradeoxy-6,6'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha'-trehalose-3,3'-diyl)bis(N-lactoyl-alanyl-isoglutamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



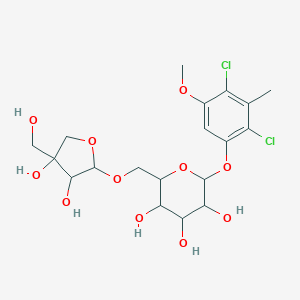
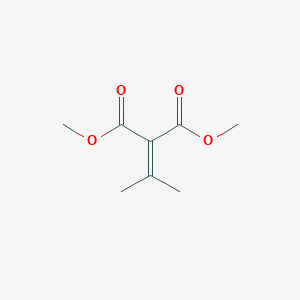
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
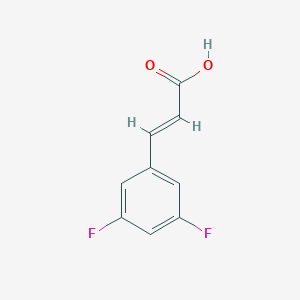
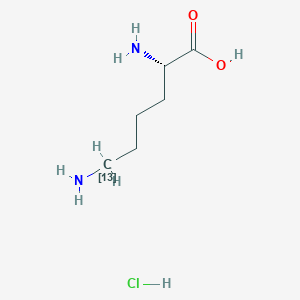
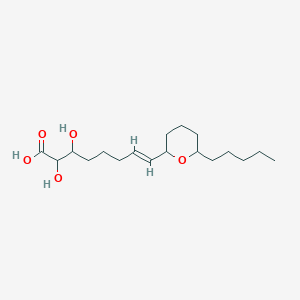
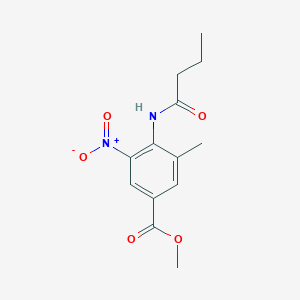
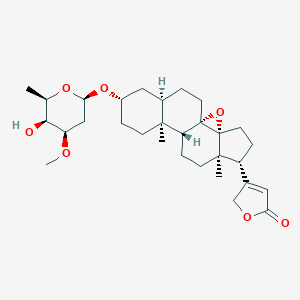
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
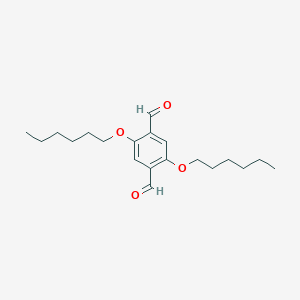
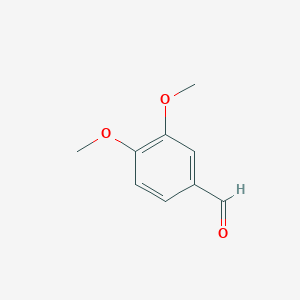
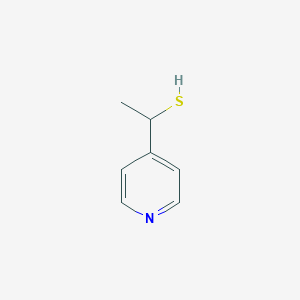
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)